molecular formula C16H11N3Na2O6S2 B13792944 1,3-Naphthalenedisulfonic acid, 6-((p-aminophenyl)azo)-, disodium salt CAS No. 67875-26-7

1,3-Naphthalenedisulfonic acid, 6-((p-aminophenyl)azo)-, disodium salt

Cat. No.: B13792944
CAS No.: 67875-26-7
M. Wt: 451.4 g/mol
InChI Key: HAZCNZLBUITABT-UHFFFAOYSA-L
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Description

Disodium 6-[(4-aminophenyl)azo]naphthalene-1,3-disulfonate is a synthetic azo dye known for its vibrant color and extensive use in various industries. This compound is characterized by its complex molecular structure, which includes an azo group (-N=N-) linking two aromatic rings. It is commonly used in textile dyeing, printing, and as a pH indicator in laboratories.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 6-[(4-aminophenyl)azo]naphthalene-1,3-disulfonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-aminophenylamine in the presence of sodium nitrite and hydrochloric acid to form a diazonium salt. This intermediate is then coupled with naphthalene-1,3-disulfonic acid under alkaline conditions to yield the final azo dye.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent quality control measures. The final product is usually isolated by filtration, washed, and dried before being packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

Disodium 6-[(4-aminophenyl)azo]naphthalene-1,3-disulfonate undergoes various chemical reactions, including:

    Oxidation: The azo group can be oxidized to form nitro compounds.

    Reduction: The azo bond can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens and sulfonating agents.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

Disodium 6-[(4-aminophenyl)azo]naphthalene-1,3-disulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in titration experiments.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential use in drug delivery systems.

    Industry: Widely used in textile dyeing, printing, and as a colorant in various products.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. This property makes it useful as a pH indicator, where it changes color in response to changes in pH. In biological systems, the compound can interact with cellular components, leading to staining and visualization under a microscope.

Comparison with Similar Compounds

Similar Compounds

  • Disodium 4-amino-3-[[4-[(2,4-diaminophenyl)azo]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulfonate
  • Disodium 4-amino-3-[[4-[(2-amino-4-hydroxyphenyl)azo]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulfonate

Uniqueness

Disodium 6-[(4-aminophenyl)azo]naphthalene-1,3-disulfonate is unique due to its specific molecular structure, which imparts distinct color properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a versatile compound in both research and industry.

Properties

CAS No.

67875-26-7

Molecular Formula

C16H11N3Na2O6S2

Molecular Weight

451.4 g/mol

IUPAC Name

disodium;6-[(4-aminophenyl)diazenyl]naphthalene-1,3-disulfonate

InChI

InChI=1S/C16H13N3O6S2.2Na/c17-11-1-3-12(4-2-11)18-19-13-5-6-15-10(7-13)8-14(26(20,21)22)9-16(15)27(23,24)25;;/h1-9H,17H2,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2

InChI Key

HAZCNZLBUITABT-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1N)N=NC2=CC3=CC(=CC(=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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